An In-Depth Technical Guide to 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one, a distinct heterocyclic ketone, stands as a compound of significant interest within medicinal chemistry and materials science. Its structure, featuring a trifluoromethylated phenyl ring linked to an acetyl-substituted isoxazole core, combines several key pharmacophores known to influence a molecule's physicochemical and biological properties favorably. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The isoxazole ring itself is a versatile scaffold present in numerous approved drugs, valued for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the prospective applications of this compound, designed to equip researchers and drug development professionals with the foundational knowledge for its utilization.
Chemical Identity and Physicochemical Properties
While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, its fundamental properties can be reliably established through chemical supplier data and inferred from the behavior of analogous structures.
| Property | Value | Source |
| IUPAC Name | 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one | [1] |
| Synonyms | 5-Acetyl-3-(3-trifluoromethylphenyl)isoxazole | [2] |
| CAS Number | 264616-44-6 | [1][2][3] |
| Molecular Formula | C₁₂H₈F₃NO₂ | [1][2][3] |
| Molecular Weight | 255.19 g/mol | [1][2][3] |
| Predicted Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) due to its aromatic and ketone functionalities. Limited aqueous solubility is expected. | |
| Predicted Melting Point | Expected to be a crystalline solid at room temperature with a relatively high melting point, characteristic of substituted aromatic heterocycles. |
Structural Features and Their Implications:
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3-(Trifluoromethyl)phenyl Group: This moiety significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes. The strong electron-withdrawing nature of the -CF₃ group also influences the electronic properties of the isoxazole ring, potentially modulating its reactivity and interactions with biological targets.[1][2]
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Isoxazole Core: As a five-membered aromatic heterocycle, the isoxazole ring is relatively stable. The nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, which can be crucial for molecular recognition in biological systems.[1][2]
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5-Acetyl Group: The ketone functionality at the 5-position of the isoxazole ring offers a reactive handle for further chemical modifications and derivatization. It can participate in a variety of chemical reactions, such as reductions, oxidations, and nucleophilic additions, allowing for the synthesis of a diverse library of related compounds.
Proposed Synthesis Pathway: A [3+2] Cycloaddition Approach
The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] A plausible and efficient synthetic route to 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one is outlined below.
Caption: Proposed synthetic workflow for 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)benzaldoxime
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To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.1 eq).
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Add a mild base, such as sodium bicarbonate (1.2 eq), portion-wise with stirring.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(trifluoromethyl)benzaldoxime, which can often be used in the next step without further purification.
Causality: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base is a standard and high-yielding method for the formation of an oxime. The base is necessary to neutralize the HCl salt of hydroxylamine.
Step 2 & 3: In Situ Generation of 3-(Trifluoromethyl)benzonitrile Oxide and [3+2] Cycloaddition
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Dissolve 3-(trifluoromethyl)benzaldoxime (1.0 eq) and 3-butyn-2-one (1.2 eq) in a chlorinated solvent such as dichloromethane (DCM).
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To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) in one portion.
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Slowly add a solution of triethylamine (1.5 eq) in DCM dropwise at room temperature. The triethylamine acts as a base to facilitate the in situ generation of the nitrile oxide from the intermediate hydroximoyl chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one.
Causality: This one-pot procedure is highly efficient. NCS chlorinates the oxime to form a hydroximoyl chloride, which is then dehydrochlorinated by triethylamine to generate the highly reactive 3-(trifluoromethyl)benzonitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne (3-butyn-2-one) present in the reaction mixture to form the desired 3,5-disubstituted isoxazole ring.[4][5]
Chemical Reactivity and Stability
The target molecule is expected to be a stable crystalline solid under standard laboratory conditions.[3] The primary sites of reactivity are the acetyl group and the aromatic rings.
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Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as:
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Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
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Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
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Aldol Condensation: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with aldehydes or ketones.
-
-
Aromatic Rings: The phenyl ring can undergo electrophilic aromatic substitution, although the trifluoromethyl group is deactivating. The isoxazole ring is generally less reactive towards electrophilic substitution than benzene.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one suggest a high potential for applications in several research areas:
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Medicinal Chemistry: The isoxazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The presence of the trifluoromethyl group often enhances the pharmacological profile of a molecule.[1][2] Therefore, this compound could serve as a valuable building block for the synthesis of novel candidates for:
-
Anticancer agents: Many isoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][6]
-
Anti-inflammatory drugs: Isoxazole-containing compounds have been investigated for their anti-inflammatory properties.
-
Antimicrobial agents: The isoxazole nucleus is found in several antibacterial and antifungal drugs.
-
-
Materials Science: The conjugated π-system of the molecule and the presence of the polar trifluoromethyl group could impart interesting electronic and photophysical properties. This makes it a candidate for investigation in the development of:
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Organic light-emitting diodes (OLEDs)
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Fluorescent probes and sensors
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Conclusion
1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one is a strategically designed molecule that holds considerable promise for advancements in both medicinal chemistry and materials science. While detailed experimental characterization is not yet widely available in the public domain, its synthesis is achievable through established and reliable chemical transformations. The insights provided in this guide, based on the well-documented chemistry of its constituent moieties, offer a solid foundation for researchers to explore the full potential of this intriguing compound.
References
-
Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2005). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(6), 1253-1255. [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime. [Link]
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ResearchGate. Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. [Link]
-
Sambasiva Rao, A. V., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1386-1390. [Link]
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- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

